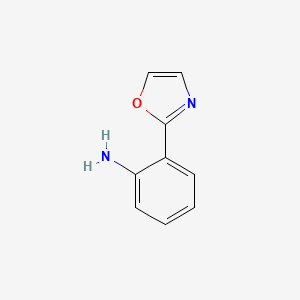

2-(1,3-Oxazol-2-yl)aniline

Numéro de catalogue B1281261

Poids moléculaire: 160.17 g/mol

Clé InChI: QACOLYQTPFGDLC-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US04465505

Procedure details

To 19.0 g of 2-(2-nitrophenyl)oxazole, (prepared by the procedure of W. E. Cass, J. Am. Chem. Soc., 64, 785 [1942]) 3.0 g of Raney-Nickel catalyst (purchased from Aldrich Chemical Company, Milwaukee, Wisc. 53201) and 200 ml ethanol were combined and reduced at ambient temperature and at a H2 pressure of 5-50 psi on a Paar Hydrogenator until the hydrogen uptake ceased. The catalyst was filtered through celite under a blanket of nitrogen. The solvent was removed on a rotary evaporator. 17.4 g of crude product with m.p. 31°-32° was obtained and used in the next step.

[Compound]

Name

[ 1942 ]

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[O:11][CH:12]=[CH:13][N:14]=1)([O-])=O.[H][H]>[Ni].C(O)C>[O:11]1[CH:12]=[CH:13][N:14]=[C:10]1[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[NH2:1]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

19 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=CC=C1)C=1OC=CN1

|

Step Two

[Compound]

|

Name

|

[ 1942 ]

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

3 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Step Five

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The catalyst was filtered through celite under a blanket of nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed on a rotary evaporator

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C(=NC=C1)C1=C(C=CC=C1)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 17.4 g | |

| YIELD: CALCULATEDPERCENTYIELD | 108.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |